(15S)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
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Overview
Description
LSM-2392 is a member of beta-carbolines.
Scientific Research Applications
Stereochemistry and NMR Data
Research on related compounds, such as cyclopeptide alkaloids, has focused on determining their stereochemistry and complete nuclear magnetic resonance (NMR) spectroscopic data. This data is crucial for understanding the molecular structure and properties of these compounds (Nisar et al., 2010).
Chiral Resolution and Antibacterial Agents
The synthesis and chiral resolution of antibacterial compounds, including those with two chiral centers, have been studied. This is important for developing new antibacterial drugs, especially given the increasing resistance to existing antibiotics (Ali et al., 2020).
Thermal Reactivity
Studies on the thermal reactivity of related triazolines, which are structurally similar, provide insights into the chemical behavior under different conditions. This knowledge is vital for understanding and predicting the stability and reactivity of such compounds (Benati et al., 1991).
Macrocyclic Ligand Complexes
Research has also been conducted on macrocyclic compounds containing similar structures. These studies are significant in the field of inorganic chemistry, particularly for the synthesis and characterization of metal complexes (Costa & Delgado, 1993).
Catalytic Applications
The catalytic properties of similar compounds have been explored. This includes studies on how different catalyst structures influence reactions like the cycloaddition of oxiranes and isocyanates, which are relevant in organic synthesis and industrial applications (Yang et al., 2018).
Properties
Molecular Formula |
C23H23N3O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(15S)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C23H23N3O2/c1-14-8-10-15(11-9-14)13-25-21(27)19-12-17-16-6-4-5-7-18(16)24-20(17)23(2,3)26(19)22(25)28/h4-11,19,24H,12-13H2,1-3H3/t19-/m0/s1 |
InChI Key |
XLHDISIHIXXBEP-IBGZPJMESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)[C@@H]3CC4=C(C(N3C2=O)(C)C)NC5=CC=CC=C45 |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3CC4=C(C(N3C2=O)(C)C)NC5=CC=CC=C45 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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